molecular formula C16H13ClN2O2S B1211519 N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide

N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide

Cat. No.: B1211519
M. Wt: 332.8 g/mol
InChI Key: BXNQHLNGPJLMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group, a carbamothioyl group, and a chlorobenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-acetylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolution of 3-chlorobenzoyl chloride in an appropriate solvent such as dichloromethane.
  • Addition of 3-acetylphenyl isothiocyanate to the solution.
  • Stirring the reaction mixture at a controlled temperature, typically around room temperature, for several hours.
  • Purification of the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide

InChI

InChI=1S/C16H13ClN2O2S/c1-10(20)11-4-3-7-14(9-11)18-16(22)19-15(21)12-5-2-6-13(17)8-12/h2-9H,1H3,(H2,18,19,21,22)

InChI Key

BXNQHLNGPJLMLN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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